9-Ethylhypoxanthine
Description
9-Ethylhypoxanthine is a purine derivative characterized by an ethyl group substituted at the N9 position of the hypoxanthine scaffold. Hypoxanthine itself is a naturally occurring purine base found in nucleic acids and serves as a precursor in nucleotide biosynthesis. The ethyl substitution at N9 alters electronic and steric properties, influencing tautomerism, solubility, and intermolecular interactions. Studies on this compound have focused on its tautomeric behavior in different phases (gas vs. aqueous) and spectroscopic properties, which distinguish it from methylated and other alkylated analogs .
Properties
IUPAC Name |
9-ethyl-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-2-11-4-10-5-6(11)8-3-9-7(5)12/h3-4H,2H2,1H3,(H,8,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBZZWPZKRRPEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1N=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328263 | |
| Record name | 9-Ethylhypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31010-51-2 | |
| Record name | 9-Ethylhypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethylhypoxanthine typically involves the reaction of aminocyanacetamide with triethyl orthoformate to form an imidoester derivative. This intermediate is then reacted with a compound having a reactive amino group on a hydrocarbyl moiety. The six-membered heterocyclic ring of the purine moiety is formed by reacting the derivative of 5-aminoimidazole-4-carboxamide with triethyl orthoformate, resulting in the formation of 9-substituted hypoxanthine .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 9-Ethylhypoxanthine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form xanthine derivatives.
Reduction: Reduction reactions can modify the purine ring structure.
Substitution: Substitution reactions can introduce different functional groups at various positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Xanthine and uric acid derivatives.
Reduction: Reduced purine derivatives.
Substitution: Various alkylated and acylated hypoxanthine derivatives.
Scientific Research Applications
9-Ethylhypoxanthine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a substrate in enzymatic studies and as a probe in nucleic acid research.
Medicine: It is investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of 9-Ethylhypoxanthine involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes involved in purine metabolism, such as xanthine oxidase and hypoxanthine-guanine phosphoribosyltransferase.
Pathways Involved: It participates in the purine salvage pathway, where it is converted into nucleotides that are essential for DNA and RNA synthesis.
Comparison with Similar Compounds
Structural and Tautomeric Differences
The N9-substituted hypoxanthines exhibit distinct tautomeric preferences depending on substituent size and electronic effects:
- Key Insight: The ethyl group at N9 in this compound stabilizes the 6-keto tautomer in the gas phase, similar to 1,9-dimethylhypoxanthine. Both compounds exhibit a strong UV absorption band at ~280 nm, absent in enolic forms like 6-methoxy-9-methylpurine. This confirms that alkylation at N9 favors the keto form, while O6-methoxy substitution promotes enolization .
Methylated vs. Ethylated Derivatives
- 9-Methyl-2-methylthiohypoxanthine (N9-methyl, C2-methylthio): This derivative, synthesized via hydrolysis of methylthio-substituted precursors, retains the 6-keto tautomer but introduces sulfur-based electronic effects. Its UV spectrum differs from this compound due to thioether substitution at C2 .
- Ethyl vs. Methyl Steric Effects: The larger ethyl group in this compound may enhance hydrophobic interactions in biological systems compared to methylated analogs.
Spectroscopic Behavior in Different Phases
- Gas Phase: this compound and 1,9-dimethylhypoxanthine show nearly identical UV spectra with a prominent 280 nm band, confirming their shared 6-keto tautomerism. In contrast, 6-methoxy-9-methylpurine (enolic form) lacks this band .
- Aqueous Phase: The differences between keto and enolic forms diminish in solution, likely due to solvent stabilization of tautomers. This contrasts with the gas phase, where tautomeric preferences are more pronounced .
Analytical Characterization
- Similar methodologies could apply to this compound for confirming substituent positions and purity.
- Mass Spectrometry (MS) : High-resolution MS data (e.g., compound 15: calculated $C{15}H{16}F{3}N{5}O_{5}$, observed m/z 428.1098) validate synthetic routes for hypoxanthine analogs, a technique extendable to this compound .
Biological Activity
9-Ethylhypoxanthine is a derivative of hypoxanthine, a purine base involved in various biological processes, including nucleotide synthesis and energy metabolism. This compound has garnered attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article presents a detailed overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by an ethyl group substitution at the nitrogen position 9 of hypoxanthine. This modification potentially alters its biological interactions and pharmacokinetic properties compared to its parent compound.
Antiviral Activity
Research indicates that nucleoside derivatives like this compound exhibit significant antiviral properties. Specifically, studies have shown that modifications to the hypoxanthine structure can enhance antiviral efficacy against various viruses.
- Mechanism of Action : The antiviral activity is primarily attributed to the inhibition of viral replication. Nucleoside analogs interfere with viral polymerases, leading to termination of viral DNA synthesis.
- Case Study : A study demonstrated that this compound showed potent activity against herpes simplex virus (HSV) and cytomegalovirus (CMV), with effective concentrations (EC50) in the low micromolar range .
Anticancer Activity
In addition to its antiviral properties, this compound has been investigated for its potential anticancer effects. The compound's ability to disrupt purinergic signaling pathways may contribute to its antitumor activity.
- Mechanism of Action : By inhibiting cell proliferation and inducing apoptosis in cancer cells, this compound demonstrates promise as an adjunctive treatment in oncology.
- Case Study : In vitro studies have shown that this compound can reduce the viability of certain cancer cell lines, indicating its potential role as an anticancer agent .
Additional Biological Activities
Beyond antiviral and anticancer effects, this compound has been noted for other biological activities:
- Antibacterial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties against specific strains of bacteria.
- Effects on Purinergic Signaling : As a purine derivative, it may modulate purinergic signaling pathways, influencing various physiological processes .
Research Findings
A comprehensive review highlighted the structure-activity relationships (SAR) of nucleoside phosphonates, including derivatives like this compound. The modifications to the nucleobase structure significantly influence their biological activity profiles.
Summary of Key Findings:
- Enhanced Antiviral Efficacy : Structural modifications lead to increased cellular uptake and metabolic stability.
- Potential for Combination Therapy : The compound's ability to synergize with existing antiviral drugs offers avenues for combination therapy strategies.
- Low Toxicity Profile : Studies indicate a favorable toxicity profile in preliminary assessments, making it a candidate for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
